1-(4-Bromo-3-fluorobenzyl)-4-ethylpiperazine
Overview
Description
1-(4-Bromo-3-fluorobenzyl)-4-ethylpiperazine is an organic compound that belongs to the class of piperazines It is characterized by the presence of a 4-bromo-3-fluorobenzyl group attached to a piperazine ring, which is further substituted with an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-3-fluorobenzyl)-4-ethylpiperazine typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-3-fluorobenzyl bromide and 4-ethylpiperazine.
Reaction Conditions: The reaction is carried out in an appropriate solvent, such as dimethylformamide, under reflux conditions. A base, such as potassium carbonate, is often used to facilitate the reaction.
Procedure: The 4-bromo-3-fluorobenzyl bromide is added to a solution of 4-ethylpiperazine in dimethylformamide. The mixture is heated under reflux for several hours, allowing the nucleophilic substitution reaction to occur, forming the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-3-fluorobenzyl)-4-ethylpiperazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
1-(4-Bromo-3-fluorobenzyl)-4-ethylpiperazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in studying receptor-ligand interactions and enzyme kinetics.
Industrial Applications: The compound is utilized in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3-fluorobenzyl)-4-ethylpiperazine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but common targets include neurotransmitter receptors and ion channels.
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromo-3-fluorobenzyl)piperazine: Lacks the ethyl group, which may affect its binding affinity and pharmacokinetic properties.
1-(4-Bromo-3-fluorobenzyl)-4-methylpiperazine: Contains a methyl group instead of an ethyl group, potentially altering its biological activity.
1-(4-Bromo-3-fluorobenzyl)-4-phenylpiperazine: The presence of a phenyl group can significantly change its chemical and biological properties.
Uniqueness
1-(4-Bromo-3-fluorobenzyl)-4-ethylpiperazine is unique due to the combination of the 4-bromo-3-fluorobenzyl group and the ethyl-substituted piperazine ring. This specific structure can impart distinct physicochemical properties and biological activities, making it valuable for various applications.
Properties
IUPAC Name |
1-[(4-bromo-3-fluorophenyl)methyl]-4-ethylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrFN2/c1-2-16-5-7-17(8-6-16)10-11-3-4-12(14)13(15)9-11/h3-4,9H,2,5-8,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGLBYMOTKXOOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CC(=C(C=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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